3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one is an organic compound with a complex structure It contains a bromophenyl group, two methoxy groups, and a methyloxirane group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one typically involves multiple steps, including the formation of the bromophenyl group, the introduction of methoxy groups, and the formation of the methyloxirane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with proteins or enzymes, while the methyloxirane ring can participate in covalent bonding with biological molecules. These interactions can lead to various biological effects, depending on the context of the research.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one
- 3-(3-Fluorophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one
- 3-(3-Iodophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one
Uniqueness
3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.
Properties
CAS No. |
89866-98-8 |
---|---|
Molecular Formula |
C14H17BrO4 |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
3-(3-bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C14H17BrO4/c1-13(9-19-13)12(16)8-14(17-2,18-3)10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3 |
InChI Key |
FDKTYRHUMPMQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=O)CC(C2=CC(=CC=C2)Br)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.